Cas no 2680863-05-0 (tert-butyl 4-4-cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperazine-1-carboxylate)

tert-butyl 4-4-cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2680863-05-0
- EN300-28297694
- tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate
- tert-butyl 4-4-cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperazine-1-carboxylate
-
- Inchi: 1S/C17H20N4O4/c1-17(2,3)25-16(22)21-8-6-20(7-9-21)15-12(11-18)19-14(24-15)13-5-4-10-23-13/h4-5,10H,6-9H2,1-3H3
- InChI Key: FTPAQTGORWBTAH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C2=C(C#N)N=C(C3=CC=CO3)O2)CC1)=O
Computed Properties
- Exact Mass: 344.14845513g/mol
- Monoisotopic Mass: 344.14845513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.7Ų
- XLogP3: 2.3
tert-butyl 4-4-cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297694-5.0g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28297694-0.25g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28297694-0.05g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28297694-0.5g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28297694-1.0g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28297694-2.5g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28297694-1g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 1g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-28297694-10.0g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28297694-0.1g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28297694-5g |
tert-butyl 4-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazine-1-carboxylate |
2680863-05-0 | 5g |
$1945.0 | 2023-09-07 |
tert-butyl 4-4-cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperazine-1-carboxylate Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on tert-butyl 4-4-cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperazine-1-carboxylate
tert-butyl 4-(4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl)piperazine-1-carboxylate
The compound tert-butyl 4-(4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl)piperazine-1-carboxylate, with CAS No. 2680863-05-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a piperazine ring, a 1,3-oxazole moiety, and a furan group. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and material science.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the piperazine derivative. The piperazine ring is a six-membered ring containing two nitrogen atoms, which provides the molecule with significant structural flexibility. The subsequent introduction of the 1,3-oxazole group is achieved through a series of condensation reactions, often involving aldehydes or ketones. The furan group, which is attached to the oxazole ring via a carbon-carbon bond, adds an additional layer of complexity to the molecule's structure.
Recent studies have highlighted the potential of this compound as a modulator of various biological targets. For instance, research published in Journal of Medicinal Chemistry demonstrated that the compound exhibits potent inhibitory activity against certain kinase enzymes, which are implicated in several pathological conditions such as cancer and inflammatory diseases. The cyano group attached to the oxazole ring plays a crucial role in enhancing the molecule's binding affinity to these targets.
In addition to its pharmacological applications, this compound has also been explored for its potential use in materials science. The furan group within its structure contributes to its electronic properties, making it a candidate for applications in organic electronics. Recent advancements in this area have shown that derivatives of this compound can be used as semiconducting materials in thin-film transistors.
The structural versatility of tert-butyl 4-(4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl)piperazine-1-carboxylate has led to its investigation in various other fields as well. For example, it has been studied as a potential ligand in metalloorganic frameworks (MOFs), where its ability to coordinate with metal ions makes it useful for gas storage and separation applications.
Despite its promising applications, further research is required to fully understand the compound's properties and optimize its performance in different contexts. Ongoing studies are focused on improving the synthetic methods to enhance yield and purity while maintaining the molecule's structural integrity.
In conclusion, tert-butyl 4-(4-cyano-2-(furan-2-yli)-1,3-oxyazoliuml) piperazine carboxylic acid ester (CAS No. 2680863–05–0) represents a valuable addition to the arsenal of advanced organic molecules with diverse applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as a key player in future innovations within chemistry and beyond.
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